

An In-depth Technical Guide to 6-Methylsulfonyloxindole: Structure, Properties, and Potential Applications

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Compound of Interest

Compound Name: **6-Methylsulfonyloxindole**

Cat. No.: **B1362221**

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, predicted physicochemical properties, a proposed synthetic route, and potential biological significance of **6-Methylsulfonyloxindole**. As a compound not extensively described in current literature, this document compiles reference data from structurally analogous molecules to offer a predictive but detailed profile for researchers interested in this and related molecular scaffolds.

Chemical Structure and Stereochemistry

6-Methylsulfonyloxindole is a derivative of oxindole, a bicyclic aromatic heterocycle. The structure consists of an oxindole core with a methylsulfonyl group substituted at the 6-position of the benzene ring.

Systematic Name: 6-(Methylsulfonyl)-1,3-dihydro-2H-indol-2-one

Molecular Formula: C₉H₉NO₃S

Molecular Weight: 211.24 g/mol

Structure:

Stereochemistry: The parent **6-Methylsulfonyloxindole** molecule is achiral as it does not possess any stereocenters. The oxindole core itself is planar, and the methylsulfonyl substituent does not introduce a chiral center. Chirality could be introduced by substitution at the C3 position of the oxindole ring with two different substituents.

Predicted Physicochemical and Spectroscopic Data

Due to the limited availability of experimental data for **6-Methylsulfonyloxindole**, the following properties have been predicted based on data from structurally related compounds, including 6-bromoindole, 6-methyloxindole, and phenyl methyl sulfone.

Table 1: Predicted Physicochemical Properties

Property	Predicted Value	Notes
Melting Point (°C)	180 - 195	Based on the melting points of similar substituted oxindoles.
Boiling Point (°C)	> 300	High due to polarity and potential for hydrogen bonding.
Solubility	Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water.	Typical for polar aprotic heterocyclic compounds.
pKa	~10-11 for the N-H proton	Similar to the acidity of the N-H bond in oxindole.

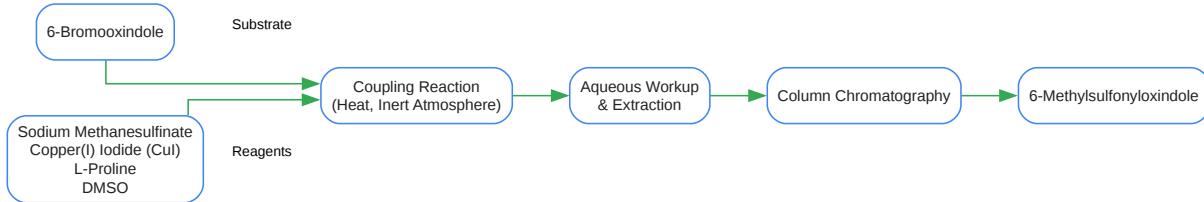
Table 2: Predicted Spectroscopic Data

Technique	Predicted Chemical Shifts / Frequencies	Rationale / Comparison Compounds
¹ H NMR (400 MHz, DMSO-d ₆)	$\delta \sim 10.7$ (s, 1H, NH), $\delta \sim 7.8\text{-}7.9$ (m, 2H, Ar-H), $\delta \sim 7.5$ (d, 1H, Ar-H), $\delta \sim 3.6$ (s, 2H, CH ₂), $\delta \sim 3.2$ (s, 3H, SO ₂ CH ₃)	Chemical shifts are estimated based on the known spectra of 6-bromoindole, 6-methyloxindole, and the effect of the electron-withdrawing sulfonyl group.
¹³ C NMR (100 MHz, DMSO-d ₆)	$\delta \sim 176$ (C=O), $\delta \sim 145$ (Ar-C), $\delta \sim 138$ (Ar-C), $\delta \sim 128$ (Ar-C), $\delta \sim 125$ (Ar-C), $\delta \sim 122$ (Ar-C), $\delta \sim 110$ (Ar-C), $\delta \sim 44$ (SO ₂ CH ₃), $\delta \sim 36$ (CH ₂)	Based on the known spectra of substituted oxindoles and the expected influence of the sulfonyl group on the aromatic carbon shifts.
IR Spectroscopy (KBr, cm ⁻¹)	~3200-3300 (N-H stretch), ~1700-1720 (C=O stretch, lactam), ~1300-1350 & ~1150-1200 (S=O asymmetric and symmetric stretch), ~1610-1620 (C=C aromatic stretch)	Characteristic stretching frequencies for the functional groups are derived from data for phenyl methyl sulfone and substituted oxindoles.[1][2][3][4]
Mass Spectrometry (EI)	m/z 211 (M ⁺), fragments corresponding to loss of SO ₂ CH ₃ , SO ₂ , CH ₃	The molecular ion peak is expected at the molecular weight. Fragmentation patterns would likely involve the loss of the sulfonyl group and its components.

Proposed Experimental Protocol: Synthesis of 6-Methylsulfonyloxindole

The synthesis of **6-Methylsulfonyloxindole** can be approached via a copper-catalyzed cross-coupling reaction between a 6-halooxindole precursor and a sulfinate salt. The following is a detailed, proposed protocol based on established methods for the synthesis of aryl sulfones from aryl halides.[5][6][7][8]

Workflow Diagram



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Proposed synthetic workflow for **6-Methylsulfonyloxindole**.

Materials and Reagents:

- 6-Bromooxindole
- Sodium methanesulfinate ($\text{CH}_3\text{SO}_2\text{Na}$)
- Copper(I) iodide (CuI)
- L-Proline
- Dimethyl sulfoxide (DMSO), anhydrous
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Argon or Nitrogen gas supply
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromooxindole (1.0 mmol), sodium methanesulfinate (1.2 mmol), copper(I) iodide (0.1 mmol), and L-proline (0.2 mmol).
- Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous DMSO (5 mL) via syringe.
- Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is expected to be complete within 12-24 hours.
- Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).
- Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).
- Washing: Combine the organic layers and wash with brine (2 x 50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **6-Methylsulfonyloxindole**.

Potential Biological Activity and Signaling Pathways

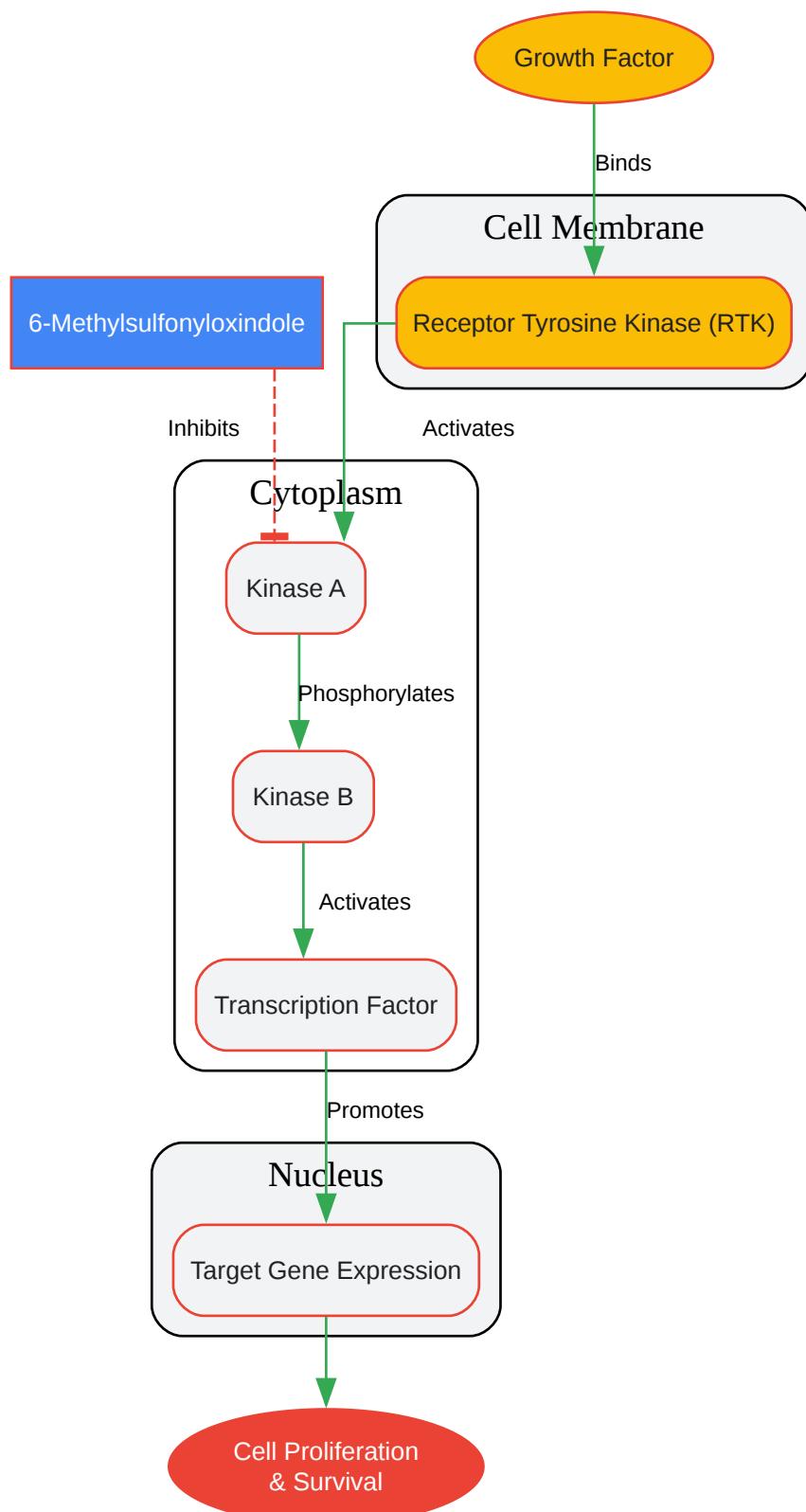
While the specific biological activities of **6-Methylsulfonyloxindole** have not been reported, the oxindole and aryl sulfonamide moieties are present in numerous biologically active compounds. Substituted oxindoles are known to exhibit a wide range of pharmacological activities, including kinase inhibition, antimicrobial, and anti-inflammatory effects.^{[9][10][11][12][13]} Aryl sulfonamides are a well-established class of therapeutic agents with applications as antibacterial, antiviral, and anticancer drugs.^{[14][15][16][17]}

Given the structural features of **6-Methylsulfonyloxindole**, it is plausible that it could interact with various biological targets. For instance, many small molecule kinase inhibitors feature a

heterocyclic core and sulfonamide groups that can form key hydrogen bonds within the ATP-binding pocket of kinases.

Hypothetical Signaling Pathway Interaction

The following diagram illustrates a hypothetical mechanism where **6-Methylsulfonyloxindole** could act as an inhibitor of a protein kinase involved in a cancer-related signaling pathway.



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Hypothetical inhibition of a kinase signaling pathway.

This guide serves as a foundational resource for the scientific community to stimulate further research into the synthesis, characterization, and potential therapeutic applications of **6-Methylsulfonyloxindole** and its derivatives. The provided predictive data and experimental protocols offer a solid starting point for such investigations.

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